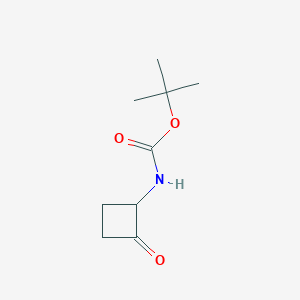

tert-butyl N-(2-oxocyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-oxocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCYHPABMXGUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260817-77-3 | |

| Record name | tert-butyl N-(2-oxocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl N-(2-oxocyclobutyl)carbamate

Introduction: The Significance of the Cyclobutanone Moiety in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain endows it with unique conformational properties and renders the carbonyl group of cyclobutanone derivatives particularly electrophilic. This heightened reactivity is a key feature in the design of covalent inhibitors that target the active sites of various enzymes. Specifically, α-aminocyclobutanones serve as versatile synthons for developing inhibitors of serine proteases and metalloproteases. The tert-butyloxycarbonyl (Boc) protected derivative, tert-butyl N-(2-oxocyclobutyl)carbamate, is a crucial building block in this field, providing a stable yet readily deprotectable precursor for the synthesis of diverse and potent therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathway to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.

Core Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most efficient and widely adopted synthesis of this compound proceeds through a two-step sequence. The first step involves the preparation of a key intermediate, 1,2-bis(trimethylsilyloxy)cyclobutene, via an acyloin condensation of a succinate ester. The second step is the acid-catalyzed reaction of this silyl enol ether with tert-butyl carbamate to yield the desired product. This approach is favored for its reliability and the commercial availability of the initial starting materials.

Step 1: Synthesis of 1,2-bis(trimethylsilyloxy)cyclobutene

The foundation of this synthesis lies in the creation of the four-membered ring. This is elegantly achieved through an intramolecular acyloin condensation of a dialkyl succinate, typically diethyl or dimethyl succinate, in the presence of metallic sodium and a silylating agent like trimethylsilyl chloride.

Causality of Experimental Choices:

-

Acyloin Condensation: This classic reaction is ideal for forming cyclic α-hydroxy ketones (acyloins) from dicarboxylic acid esters. The use of highly dispersed sodium metal in an aprotic solvent like toluene or xylene facilitates the reductive coupling of the two ester groups.

-

Trapping with Trimethylsilyl Chloride: The intermediate acyloin is sensitive and can undergo further reactions. The in-situ addition of trimethylsilyl chloride (TMSCl) serves a dual purpose: it traps the sodium enediolate intermediate to form the stable bis-silyl enol ether, 1,2-bis(trimethylsilyloxy)cyclobutene, and it drives the reaction to completion. The silyl ether is significantly more stable and easier to handle than the corresponding acyloin.

-

Inert Atmosphere: The reaction is highly sensitive to moisture and oxygen, which would quench the sodium metal and react with the anionic intermediates. Therefore, maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is critical for achieving a good yield.

Experimental Protocol: Preparation of 1,2-bis(trimethylsilyloxy)cyclobutene

-

Apparatus Setup: A three-necked round-bottom flask is flame-dried and equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, all under a positive pressure of dry nitrogen.

-

Reaction Initiation: To the flask, add dry toluene and freshly cut sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.

-

Substrate Addition: A mixture of dimethyl succinate and trimethylsilyl chloride is added dropwise from the dropping funnel to the refluxing sodium dispersion. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction and Workup: After the addition is complete, the reaction mixture is refluxed for several hours until the sodium is consumed. The mixture is then cooled, and the sodium chloride byproduct is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate by rotary evaporation, and the crude 1,2-bis(trimethylsilyloxy)cyclobutene is purified by vacuum distillation to yield a colorless oil.

Step 2: Synthesis of this compound

With the key cyclobutene intermediate in hand, the next step is the introduction of the Boc-protected amino group. This is achieved through an acid-catalyzed reaction with tert-butyl carbamate.[1]

Mechanistic Insights:

The reaction proceeds via an initial protonation of one of the silyloxy groups of the 1,2-bis(trimethylsilyloxy)cyclobutene by the acid catalyst (e.g., HCl in ether). This generates a cationic intermediate. The weakly nucleophilic nitrogen of the tert-butyl carbamate then attacks the electron-deficient carbon, leading to the formation of a new carbon-nitrogen bond. Subsequent loss of the trimethylsilyl group and tautomerization yields the final 2-aminocyclobutanone product. The Boc group remains intact under these mild acidic conditions.

Experimental Protocol: Preparation of this compound

-

Reaction Setup: A solution of 1,2-bis(trimethylsilyloxy)cyclobutene in a dry, aprotic solvent such as diethyl ether or dichloromethane is prepared in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Nucleophile: To this solution, add tert-butyl carbamate.

-

Acid Catalysis: A solution of hydrogen chloride in diethyl ether (1M) is added dropwise to the stirred mixture at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The final product is typically a white to off-white solid.

Data Presentation

| Step | Reactants | Product | Typical Yield |

| 1 | Dimethyl succinate, Sodium, Trimethylsilyl chloride | 1,2-bis(trimethylsilyloxy)cyclobutene | 70-80% |

| 2 | 1,2-bis(trimethylsilyloxy)cyclobutene, tert-butyl carbamate | This compound | 60-75% |

Visualization of the Synthetic Pathway

Sources

An In-Depth Technical Guide to the Synthesis of N-Boc-2-aminocyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-aminocyclobutanone is a pivotal building block in medicinal chemistry, prized for the unique conformational constraints imparted by its strained four-membered ring. This guide offers a comprehensive overview of a robust and widely adopted synthetic strategy for N-Boc-2-aminocyclobutanone, commencing from 2-hydroxycyclobutanone. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure high yield and purity. This document is intended to serve as a practical resource for chemists engaged in the design and synthesis of novel therapeutics incorporating the cyclobutane motif.

Introduction: The Significance of the Cyclobutane Moiety in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug discovery. Its rigid, strained structure offers a unique conformational profile that can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target. Furthermore, the cyclobutane core can improve metabolic stability and other pharmacokinetic properties. N-Boc-2-aminocyclobutanone, in particular, serves as a versatile synthon for creating a diverse array of complex molecules, including inhibitors for enzymes like serine proteases and metalloproteases.[1]

The tert-butyloxycarbonyl (Boc) protecting group is ideal for this application due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions, which is crucial for subsequent synthetic transformations.[2][3]

Strategic Overview: A Two-Step Synthesis from 2-Hydroxycyclobutanone

A common and effective route to N-Boc-2-aminocyclobutanone begins with the readily available starting material, 2-hydroxycyclobutanone. The synthesis unfolds in two key stages:

-

Oxidative Cleavage and Rearrangement: This step transforms 2-hydroxycyclobutanone into an intermediate that is amenable to the introduction of the protected amine.

-

Boc-Protection of the Amino Group: The final step involves the installation of the Boc protecting group onto the amino functionality to yield the target compound.

This strategy is favored for its efficiency and the commercial availability of the starting materials.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

The Baeyer-Villiger Oxidation: A Key Transformation

While not directly used in the primary described protocol, the Baeyer-Villiger oxidation is a fundamental reaction in cyclobutanone chemistry and is worth noting. This reaction converts a cyclic ketone into a lactone by insertion of an oxygen atom adjacent to the carbonyl group using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5][6][7] The mechanism proceeds through the "Criegee intermediate," and the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.[5][8]

Synthesis via a Protected Amino Acetal Intermediate

A highly effective and modular approach involves the conversion of a protected α-aminocyclobutanone dimethyl acetal.[9] This stable, crystalline intermediate can be readily prepared and then coupled with various electrophiles.[1] The final step is an acid-catalyzed hydrolysis of the acetal to reveal the desired cyclobutanone.

The workflow for this approach can be visualized as follows:

Figure 1: General workflow for the synthesis of N-Boc-2-aminocyclobutanone via a protected amino acetal intermediate.

Detailed Experimental Protocol

This protocol is a representative method adapted from established literature procedures.[9][1]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (±)-Cbz-protected 2-aminocyclobutanone | ≥95% | Commercially available | Starting material. |

| Methanol (MeOH) | Anhydrous | Standard | Solvent. |

| Trimethyl orthoformate | ≥98% | Standard | Reagent for acetal formation. |

| Hydrochloric acid (HCl) | Concentrated | Standard | Catalyst. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Standard | Boc-protecting agent. |

| Triethylamine (Et₃N) | ≥99% | Standard | Base. |

| Dichloromethane (DCM) | Anhydrous | Standard | Solvent. |

| Ethyl acetate (EtOAc) | Reagent | Standard | Extraction solvent. |

| Hexanes | Reagent | Standard | Eluent for chromatography. |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Standard | Drying agent. |

| Silica Gel | 230-400 mesh | Standard | For column chromatography. |

Step-by-Step Procedure

Step 1: Synthesis of (±)-2,2-dimethoxycyclobutan-1-aminium chloride

-

To a solution of (±)-Cbz-protected 2-aminocyclobutanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (3.0 eq).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to yield the crude product, which is typically used in the next step without further purification.

Step 2: Synthesis of (±)-tert-butyl (2,2-dimethoxycyclobutyl)carbamate

-

Dissolve the crude (±)-2,2-dimethoxycyclobutan-1-aminium chloride from the previous step in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N) (2.2 eq) dropwise, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).[10]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the Boc-protected amino acetal.

Step 3: Synthesis of (±)-N-Boc-2-aminocyclobutanone

-

Dissolve the purified (±)-tert-butyl (2,2-dimethoxycyclobutyl)carbamate in a mixture of acetone and aqueous hydrochloric acid (e.g., 1M HCl).

-

Stir the solution at room temperature for several hours, monitoring the hydrolysis of the acetal by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, N-Boc-2-aminocyclobutanone.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the Boc group (~1.4 ppm, 9H, s), cyclobutane ring protons, and the NH proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the Boc carbonyl, the quaternary carbon of the Boc group, and the carbons of the cyclobutane ring. |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of N-Boc-2-aminocyclobutanone. |

| Purity (HPLC/GC) | ≥95% is typically desired for use in drug development. |

Troubleshooting and Key Considerations

-

Incomplete Acetal Formation: Ensure anhydrous conditions and a sufficient amount of trimethyl orthoformate and acid catalyst.

-

Low Yield in Boc Protection: The reaction is generally robust, but ensure accurate stoichiometry and sufficient reaction time.

-

Difficult Hydrolysis: If the acetal deprotection is sluggish, the concentration of the acid or the reaction temperature can be slightly increased, but care must be taken to avoid decomposition of the product.

-

Purification Challenges: N-Boc-2-aminocyclobutanone is a relatively polar compound. Careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.

Conclusion

The synthesis of N-Boc-2-aminocyclobutanone presented herein provides a reliable and scalable route to this valuable building block. By understanding the underlying chemical principles and adhering to a carefully executed experimental protocol, researchers can efficiently produce high-quality material for application in medicinal chemistry and drug discovery programs. The versatility of the cyclobutanone scaffold ensures its continued importance in the development of novel therapeutics.

References

-

Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances. [Link]

-

Baeyer–Villiger oxidation - Wikipedia. (n.d.). Wikipedia. [Link]

-

Baeyer-Villiger oxidation: Mechanism & Examples - NROChemistry. (n.d.). NROChemistry. [Link]

-

Baeyer-Villiger Oxidation - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

Baeyer-Villiger Oxidation - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

-

Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐. (2021). European Journal of Organic Chemistry. [Link]

- Deprotection of N-BOC compounds - European Patent Office EP2070899 A1. (2009).

-

An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one - Semantic Scholar. (2021). Semantic Scholar. [Link]

-

Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry | Request PDF. (2020). ResearchGate. [Link]

-

Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (2018). Advanced Synthesis & Catalysis. [Link]

-

Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. (2024). Molecules. [Link]

-

Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2014). Beilstein Journal of Organic Chemistry. [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2019). RSC Advances. [Link]

-

Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives. (2006). Chemical Society Reviews. [Link]

-

Synthesis of N-BOC amines by various routes. (2024). ResearchGate. [Link]

-

Overview of 3-N-Boc-aminocyclohexanone in Pharmaceutical Synthesis. (2025). SACH. [Link]

-

Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. (2014). Beilstein Journals. [Link]

-

Synthesis and consecutive reactions of α-aminocyclobutanone derivatives. (2017). Tesi di dottorato. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals. [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2015). Der Pharma Chemica. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2013). The Journal of Organic Chemistry. [Link]

-

Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (2021). Chemical Science. [Link]

-

Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes. (2010). Organic Letters. [Link]

Sources

- 1. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

tert-butyl N-(2-oxocyclobutyl)carbamate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of tert-butyl N-(2-oxocyclobutyl)carbamate

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines a strained cyclobutanone ring with a Boc-protected amine at the α-position. This structural arrangement makes it a valuable scaffold for the synthesis of enzyme inhibitors, particularly targeting proteases and other hydrolases. This document delves into its synthesis, core chemical properties, reactivity, spectroscopic characterization, and applications, with a focus on its role as a transition-state mimetic. Detailed experimental protocols and mechanistic insights are provided to equip scientists with the practical knowledge required for its effective utilization in research and development.

Introduction to 2-Aminocyclobutanone Scaffolds

The Role of Carbamates in Drug Design

Organic carbamates are a cornerstone of modern medicinal chemistry, frequently employed as stable surrogates for peptide bonds in peptidomimetic drugs.[1] The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups, prized for its stability in a wide range of reaction conditions while being readily removable under acidic conditions.[2][3] This allows for precise, sequential chemical modifications in the synthesis of complex molecules.[4] In the context of this compound, the Boc group serves not only to protect the amine but also to modulate the molecule's overall solubility and electronic properties.

The Cyclobutanone Moiety as a Bioactive Pharmacophore

The cyclobutanone ring is a key pharmacophore that has been successfully incorporated into various enzyme inhibitors.[5] Its significance stems from the inherent I-strain of the four-membered ring system. This strain makes the carbonyl carbon more electrophilic compared to its acyclic or larger-ring counterparts.[5] Consequently, it is more susceptible to nucleophilic attack, such as by water to form a hydrate or by active site residues in enzymes (e.g., serine or cysteine).[5][6] This propensity to form stable tetrahedral intermediates allows cyclobutanone-containing molecules to act as potent transition-state analog inhibitors for various hydrolase enzymes, including serine proteases and metalloproteases.[6][7]

Structural Features of this compound

The title compound features a cyclobutanone ring with a tert-butoxycarbonylamino group attached to the carbon adjacent to the carbonyl (the C2 position). This arrangement combines the electrophilic nature of the strained ketone with the synthetic versatility of the Boc-protected amine, creating a powerful synthon for building diverse molecular libraries.

Synthesis and Manufacturing

The synthesis of α-aminocyclobutanones like this compound is non-trivial but has been achieved through elegant chemical strategies. The most prevalent method involves the reaction of a silyl enol ether of cyclobutanone with a nitrogen nucleophile.

Primary Synthetic Route: Reaction with a Cyclobutene Precursor

A robust and frequently cited method for synthesizing various substituted 2-aminocyclobutanones involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with a weakly nucleophilic nitrogen source, such as a carbamate, under acidic conditions.[5][8] The acid catalyzes the formation of an oxonium ion intermediate, which is then attacked by the carbamate. Subsequent hydrolysis of the remaining silyl ether unmasks the ketone, yielding the final product in modest to excellent yields.[8]

Detailed Experimental Protocol: Synthesis of Substituted 2-Aminocyclobutanones

This protocol is adapted from the methodology described by Armoush et al. for the synthesis of related α-aminocyclobutanone derivatives and serves as a representative procedure.[8]

-

Preparation of Reagents: Dissolve 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq) in a suitable anhydrous solvent such as diethyl ether.

-

Acidification: Saturate the solution with dry hydrogen chloride (HCl) gas at 0 °C to catalyze the reaction.

-

Nucleophilic Addition: Add a solution of tert-butyl carbamate (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture.

-

Reaction: Stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Core Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the Boc-carbamate and the cyclobutanone.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | Calculated |

| Molecular Weight | 185.22 g/mol | [9] |

| Appearance | White to off-white solid | Inferred[10][11] |

| XLogP3-AA | 0.4 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

Reactivity of the Boc-Protecting Group

The Boc group is a quintessential acid-labile protecting group.[2] Its primary mode of reactivity is cleavage under strong acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in an organic solvent.[3] This reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which typically breaks down into isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free 2-aminocyclobutanone.[12] This selective deprotection is fundamental to its use as a synthetic intermediate.

Reactivity of the Cyclobutanone Ring

The cyclobutanone carbonyl is the molecule's primary site for biological activity and further chemical transformation.

-

Nucleophilic Addition: As previously noted, the ring strain enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.[5] In aqueous environments, it can exist in equilibrium with its hydrate form. In the active site of a serine protease, it can be attacked by the serine hydroxyl group to form a stable hemiketal, mimicking the transition state of peptide bond hydrolysis.[5]

-

Reduction: The ketone can be reduced to the corresponding alcohol, tert-butyl N-(2-hydroxycyclobutyl)carbamate, using standard reducing agents like sodium borohydride. This transformation is useful for generating further structural diversity.

Diagram of Key Reactions

Caption: Key reactive pathways of the title compound.

Spectroscopic and Analytical Characterization

Predicted Spectroscopic Signatures

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | t-Butyl (s, 9H) | ~1.4 ppm |

| Cyclobutyl protons (m) | ~2.0-3.5 ppm | |

| N-H (br s, 1H) | ~5.0-6.0 ppm | |

| ¹³C NMR | Ketone C=O | ~205-215 ppm |

| Carbamate C=O | ~155 ppm | |

| C(CH₃)₃ | ~80 ppm | |

| C(CH₃)₃ | ~28 ppm | |

| Cyclobutyl carbons | ~30-60 ppm | |

| IR | Ketone C=O stretch | ~1780 cm⁻¹ (strained) |

| Carbamate C=O stretch | ~1700 cm⁻¹ | |

| N-H stretch | ~3350 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 185 |

| Base Peak | m/z = 57 ([C₄H₉]⁺) |

Standard Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Infrared (IR) Spectroscopy: Acquire the spectrum using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer on a small sample of the solid material.

-

Mass Spectrometry (MS): Obtain a mass spectrum using either electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination of the molecular ion.

Applications in Research and Drug Development

The primary application of this scaffold is in the design of enzyme inhibitors for therapeutic purposes.[6]

Mechanism of Action as an Enzyme Inhibitor

The 2-aminocyclobutanone core acts as a transition-state analog, particularly for enzymes that utilize a serine, cysteine, or threonine residue for catalysis.[5] The inhibitor binds to the enzyme's active site, and the nucleophilic residue attacks the strained carbonyl of the cyclobutanone. This forms a relatively stable, covalent tetrahedral intermediate (hemiketal or thiohemiketal), which effectively locks the enzyme in an inactive state.[5][6] This mechanism has been explored for inhibiting serine β-lactamases and various proteases.[5]

Case Study: Development of DapE Inhibitors

A compelling application is in the development of novel antibiotics. The enzyme diaminopimelate desuccinylase (DapE), which is essential for lysine biosynthesis in many bacteria but absent in humans, is an attractive antibiotic target.[6] Libraries of 2-aminocyclobutanone derivatives have been synthesized and screened against DapE. Molecular docking studies suggest that the hydrate of the cyclobutanone interacts with the dizinc center in the enzyme's active site, leading to potent inhibition. Several derivatives have shown micromolar inhibitory potency, highlighting the promise of this scaffold for developing new antibacterial agents.[6]

Diagram: Enzyme Inhibition Mechanism

Caption: Simplified mechanism of enzyme inhibition by a cyclobutanone analog.

Safety, Handling, and Storage

GHS Hazard Information

Based on safety data for structurally related carbamates and cyclic ketones, this compound should be handled as a potentially hazardous chemical.[14][15]

-

Potential Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[15][16]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280).[16] Wash hands thoroughly after handling (P264).[15] Use only outdoors or in a well-ventilated area.[15]

Recommended Handling Procedures

-

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[16][17]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly before breaks and after handling.[17]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][17]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids, which can degrade the molecule.[10][17]

Conclusion and Future Outlook

This compound is a highly valuable and versatile chemical entity. Its unique combination of a Boc-protected amine and a strained, electrophilic cyclobutanone ring makes it an ideal starting point for the construction of sophisticated enzyme inhibitors. The established synthetic routes provide reliable access to this scaffold, enabling the generation of diverse chemical libraries for drug discovery campaigns. Future research will likely focus on expanding its applications against new biological targets, including viral proteases and other classes of hydrolases, further cementing the role of the 2-aminocyclobutanone core in the development of next-generation therapeutics.

References

-

Armoush, N., Syal, P., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Synthetic Communications, 38(10), 1679-1687. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted 2‐Amino‐cyclobutanones. Request PDF. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(2-oxocyclohexyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Becker, D. P., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 541. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(3-oxocyclobutyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -...

-

PubChem. (n.d.). tert-butyl N-(2-oxocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis. Available at: [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. Available at: [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. Available at: [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Available at: [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

-

YouTube. (2011). Carbamate Insecticide Action. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - IR Spectrum. NIST WebBook. Available at: [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate - Mass Spectrum. NIST WebBook. Available at: [Link]

-

National Institutes of Health. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Available at: [Link]

-

ResearchGate. (2017). (PDF) tert-Butyl (3-oxocyclopentyl)carbamate. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. Available at: [Link]

-

MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Available at: [Link]

-

Dovepress. (n.d.). Organophosphate and Carbamate Poisoning: Review of the Current Literature. Available at: [Link]

-

Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available at: [Link]

-

Journal of Pioneering Medical Sciences. (n.d.). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Available at: [Link]

-

ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. Available at: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. " Synthesis of Substituted 2-Amino-Cyclobutanones" by Nicola Armoush, Preeti Syal et al. [ecommons.luc.edu]

- 9. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tert-Butyl (3-oxocyclobutyl)carbamate, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tert-butyl N-(2-oxocyclohexyl)carbamate | C11H19NO3 | CID 5075026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. fishersci.com [fishersci.com]

tert-butyl N-(2-oxocyclobutyl)carbamate CAS number

An In-depth Technical Guide to tert-butyl N-(2-oxocyclobutyl)carbamate

This guide provides a comprehensive technical overview of this compound, a valuable bifunctional building block for researchers in organic synthesis and drug discovery. We will delve into its chemical properties, synthesis, mechanistic considerations, and applications, grounding the discussion in established chemical principles and field-proven insights.

Core Compound Identification and Properties

This compound is a carbamate-protected amino ketone. The presence of a reactive ketone and a stable, yet readily cleavable, protected amine on a strained cyclobutane scaffold makes it a highly versatile intermediate for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the amine, rendering it inert to a wide range of nucleophilic and basic conditions, while allowing for selective deprotection under acidic conditions.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1260817-77-3 | [1] |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| IUPAC Name | This compound |

| Appearance | Expected to be an off-white to white solid | Based on similar compounds[2] |

It is crucial to distinguish this compound from its regioisomer, tert-butyl N-(3-oxocyclobutyl)carbamate (CAS Number 154748-49-9), as the position of the ketone dictates the synthetic possibilities.[3][4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the N-protection of the corresponding amine, 2-aminocyclobutanone. The choice of the Boc-protection strategy is deliberate; it provides high yields and is operationally simple, making it scalable and reliable. The most common laboratory method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis via Boc Anhydride

-

Reaction Setup : Dissolve 2-aminocyclobutanone hydrochloride in a suitable solvent system, such as a mixture of dioxane and water.

-

Base Addition : Add a base, typically a hydroxide like sodium hydroxide (NaOH) or a non-nucleophilic organic base like triethylamine (TEA), to neutralize the hydrochloride salt and deprotonate the amine, rendering it nucleophilic.

-

Boc₂O Addition : Slowly add a stoichiometric equivalent of di-tert-butyl dicarbonate (Boc₂O) to the solution at a controlled temperature, often 0 °C to room temperature.

-

Reaction Monitoring : Stir the reaction mixture for several hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

-

Workup and Isolation : Upon completion, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate or ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[5]

-

Purification : The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Causality and Mechanistic Insight

The amine's lone pair of electrons acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate releases carbon dioxide, t-butanol, and the stable tert-butyl carbamate product. The use of a base is critical to ensure the amine is in its free, nucleophilic state.

Caption: General synthesis of a tert-butyl carbamate.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The carbamate functional group is a cornerstone of modern medicinal chemistry, often used as a stable and predictable linker or pharmacophore.[6]

-

Scaffold for Novel Therapeutics : The cyclobutane ring is a desirable structural motif in drug design, offering a rigid scaffold to orient functional groups in three-dimensional space. This compound provides a direct entry point to novel cyclobutane-containing molecules.

-

Bifunctional Handle for Derivatization : The molecule contains two orthogonal reactive sites. The ketone can undergo a variety of transformations (e.g., reductive amination, Wittig reactions, aldol condensations) while the amine remains protected. Subsequently, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the amine for further functionalization (e.g., amide bond formation, alkylation). This sequential reactivity is fundamental to building complex molecules.[7]

-

Intermediate for API Synthesis : Carbamate-protected intermediates are critical in the multi-step synthesis of many Active Pharmaceutical Ingredients (APIs), including kinase inhibitors, protease inhibitors, and receptor antagonists.[8][9][10] This specific building block is well-suited for creating libraries of compounds for screening and lead optimization.

Caption: Synthetic utility and orthogonal reaction pathways.

Spectroscopic Characterization (Predicted)

While specific spectral data is not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features based on well-established principles.

-

¹H NMR :

-

A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm, characteristic of the tert-butyl group.

-

A broad singlet or doublet for the N-H proton, typically between δ 5-6 ppm, which may exchange with D₂O.

-

A series of multiplets in the δ 2.0-4.5 ppm range corresponding to the protons on the cyclobutane ring. The proton alpha to both the carbonyl and the nitrogen (CH-NHBoc) would likely be the most downfield.

-

-

¹³C NMR :

-

A signal around δ 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.

-

A signal for the carbamate carbonyl carbon around δ 155 ppm.

-

A signal for the ketone carbonyl carbon, expected to be significantly downfield, likely > δ 200 ppm.

-

Signals for the four carbons of the cyclobutane ring.

-

-

FT-IR (Infrared Spectroscopy) :

-

A strong, sharp absorption band around 1750-1780 cm⁻¹ corresponding to the C=O stretch of the strained cyclobutanone.

-

Another strong C=O stretching band for the carbamate carbonyl, typically around 1680-1710 cm⁻¹.

-

An N-H stretching band around 3300-3400 cm⁻¹.

-

C-H stretching bands just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

The molecular ion peak (M⁺) would be observed at m/z = 185.

-

A characteristic fragmentation pattern would involve the loss of isobutylene (56 Da) from the parent ion, resulting in a prominent peak at m/z = 129. Another common loss is the entire tert-butyl group (57 Da), giving a peak at m/z = 128.

-

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not available, general precautions for related carbamates and ketones should be followed.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[12]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11]

-

Incompatibilities : Keep away from strong oxidizing agents and strong acids.[2][11]

This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge to effectively and safely utilize this compound in their synthetic endeavors.

References

-

CP Lab Safety. tert-Butyl (2-oxocyclobutyl)carbamate, 98% Purity, C9H15NO3, 1 gram. Available at: [Link]

-

PubChem. tert-butyl N-(2-oxocyclohexyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Angene Chemical. tert-Butyl 3-oxocyclobutylcarbamate (CAS# 154748-49-9). Available at: [Link]

-

PubChem. tert-Butyl 3-oxocyclobutylcarbamate. National Center for Biotechnology Information. Available at: [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. National Center for Biotechnology Information. Available at: [Link]

-

T. S. Gontijo, et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - IR Spectrum. NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - Mass Spectrum. NIST WebBook. Available at: [Link]

-

mzCloud. tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Available at: [Link]

-

PubChem. tert-butyl N-(2-oxocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.com [fishersci.com]

- 3. angenesci.com [angenesci.com]

- 4. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture [nsrlaboratories.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to tert-Butyl N-(2-oxocyclobutyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl N-(2-oxocyclobutyl)carbamate, a valuable building block in modern medicinal chemistry. We will delve into its precise chemical identity, explore a detailed and rationalized synthetic protocol, and discuss its strategic applications in the development of novel therapeutics, supported by field-proven insights and authoritative references.

Introduction: Unveiling a Key Synthetic Intermediate

This compound , with the IUPAC name tert-butyl (2-oxocyclobutyl)carbamate , is a bifunctional organic molecule that has garnered significant interest among researchers and drug development professionals. Its structure uniquely combines a reactive cyclobutanone moiety with a nitrogen atom protected by the robust tert-butoxycarbonyl (Boc) group. This arrangement makes it an ideal starting material for the synthesis of more complex molecules, particularly those with potential therapeutic applications.[1]

The cyclobutane ring, a four-membered carbocycle, is a recurring motif in a variety of biologically active compounds. Its inherent ring strain can be strategically exploited to influence molecular conformation and reactivity. The 2-oxo functionality provides a handle for a plethora of chemical transformations, while the Boc-protected amine at the adjacent position allows for controlled and sequential chemical modifications. This dual functionality is paramount to its utility as a versatile synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective handling, reaction optimization, and characterization.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2-oxocyclobutyl)carbamate | PubChem |

| Molecular Formula | C₉H₁₅NO₃ | PubChem |

| Molecular Weight | 185.22 g/mol | PubChem |

| Appearance | Expected to be a white to off-white solid | General knowledge of similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge of carbamates |

| Storage | Store in a cool, dry place away from incompatible materials. | General chemical safety guidelines |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), methylene protons of the cyclobutane ring (multiplets in the range of 2.0-3.5 ppm), and the methine proton adjacent to the nitrogen (a multiplet, likely downfield). The NH proton of the carbamate may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display a resonance for the carbonyl carbon of the cyclobutanone around 200-210 ppm, the carbonyl carbon of the carbamate group around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm. The carbons of the cyclobutane ring will appear in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ketone (around 1780-1750 cm⁻¹) and the C=O stretching of the carbamate (around 1710-1680 cm⁻¹). An N-H stretching band for the carbamate will also be present around 3400-3200 cm⁻¹.

Synthesis of this compound: A Detailed Protocol with Mechanistic Insights

The synthesis of this compound is typically achieved through the Boc protection of 2-aminocyclobutanone. The following protocol provides a detailed, step-by-step methodology, along with the rationale behind each experimental choice.

Experimental Protocol: Boc Protection of 2-Aminocyclobutanone

Objective: To synthesize this compound from 2-aminocyclobutanone hydrochloride.

Materials:

-

2-Aminocyclobutanone hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-aminocyclobutanone hydrochloride (1.0 eq).

-

Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath. To this suspension, slowly add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq). Stir the mixture for 15-20 minutes at 0 °C.

-

Causality: 2-aminocyclobutanone is used as its hydrochloride salt for stability. The addition of a base like TEA or DIPEA is crucial to neutralize the hydrochloride salt and generate the free amine in situ, which is the nucleophilic species required for the reaction. Using a slight excess of the base ensures complete neutralization. The reaction is performed at 0 °C to control the exothermicity of the acid-base reaction and the subsequent acylation.

-

-

Boc Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes.

-

Causality: (Boc)₂O is the electrophilic reagent that introduces the Boc protecting group. A slight excess is used to ensure complete conversion of the amine. Dropwise addition helps to control the reaction rate and prevent potential side reactions.

-

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion. TLC is a critical tool for real-time monitoring of the reaction, allowing the researcher to determine the optimal reaction time and avoid unnecessary heating or extended reaction times that could lead to decomposition.

-

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Causality: The aqueous work-up is designed to remove the triethylammonium hydrochloride salt, any unreacted (Boc)₂O (which hydrolyzes), and other water-soluble impurities. The sodium bicarbonate wash ensures the removal of any acidic byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Causality: Removing all traces of water is essential before solvent evaporation to prevent hydrolysis of the product during storage.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Flash chromatography is a standard and effective method for purifying organic compounds. The choice of solvent system is determined by the polarity of the product and impurities, allowing for their efficient separation.

-

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of various biologically active molecules. The Boc-protected amine allows for the selective modification of the cyclobutanone ring, while the ketone can be transformed into a variety of functional groups.

As a Scaffold for Enzyme Inhibitors

The electrophilic nature of the cyclobutanone carbonyl group makes it an attractive feature for the design of enzyme inhibitors, particularly for hydrolases such as proteases and esterases. The carbonyl carbon can act as an electrophile, forming a covalent or non-covalent interaction with nucleophilic residues in the active site of an enzyme. The 2-amino substituent, after deprotection of the Boc group, can be further functionalized to introduce specific recognition elements that enhance binding affinity and selectivity for the target enzyme. For instance, libraries of 2-aminocyclobutanone derivatives have been synthesized and screened against various enzymes, including those from pathogenic organisms.[2]

Building Block for Antiviral Agents

Nitrogen-containing heterocyclic compounds are a cornerstone of antiviral drug discovery.[3] The cyclobutane ring system, when appropriately functionalized, can serve as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space, which is often crucial for effective binding to viral targets. This compound can be a precursor to chiral amino alcohols or diamines after reduction of the ketone and manipulation of the protected amine. These chiral building blocks can then be incorporated into more complex molecules designed to inhibit viral replication.

Precursor for Kinase Inhibitors

Protein kinases are critical targets in cancer therapy and other diseases.[4][5] Kinase inhibitors often possess a heterocyclic core that binds to the ATP-binding site of the enzyme. The versatile functionality of this compound allows for its elaboration into various heterocyclic systems. For example, the ketone can be used in condensation reactions to form pyrimidines, pyridines, or other nitrogen-containing rings that are prevalent in kinase inhibitors. The amino group can be deprotected and acylated or alkylated to introduce side chains that occupy specific pockets within the kinase active site, thereby increasing potency and selectivity.

Logical Relationship in Drug Design

Caption: Role of the title compound in accessing diverse therapeutic scaffolds.

Conclusion

This compound stands out as a strategically important and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure, coupled with the orthogonal reactivity of its ketone and protected amine functionalities, provides a reliable platform for the synthesis of a diverse array of complex and biologically active molecules. The detailed synthetic protocol and the discussion of its applications in targeting critical enzymes and pathways underscore its value in the ongoing quest for novel and effective therapeutics. As the demand for innovative drug candidates continues to grow, the utility of such well-designed synthetic intermediates will undoubtedly expand.

References

-

Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. ResearchGate. [Link]

-

Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI. [Link]

-

Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PubMed. [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. [Link]

-

Compounds from Natural Sources as Protein Kinase Inhibitors. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for tert-butyl N-(2-oxocyclobutyl)carbamate

An In-Depth Technical Guide to the Starting Materials for tert-Butyl N-(2-oxocyclobutyl)carbamate

Introduction: The Significance of a Constrained Scaffold

In the landscape of modern drug discovery and development, the precise control of molecular conformation is a cornerstone of rational design. This compound is a valuable bifunctional building block that embodies this principle. It serves as a constrained α-amino acid surrogate, where the cyclobutane ring locks the backbone into a more rigid conformation compared to its acyclic counterparts. This rigidity can enhance binding affinity to biological targets, improve metabolic stability, and modulate lipophilicity—key attributes in optimizing drug candidates.[1] This guide provides a detailed exploration of the principal synthetic strategies for accessing this key intermediate, focusing on the requisite starting materials and the chemical logic underpinning each pathway.

Strategic Overview: Convergent Pathways to a Key Intermediate

The synthesis of this compound can be approached from several distinct retrosynthetic directions. The most prominent and practical strategies involve either the formation of the four-membered ring via cycloaddition or the functionalization of a pre-existing cyclobutane core. This guide will focus on two field-proven methodologies:

-

[2+2] Cycloaddition: A direct and elegant approach that constructs the cyclobutanone ring from two-carbon components.

-

Functionalization of a Cyclobutanone Synthon: A modular strategy that introduces the protected amine onto a versatile cyclobutane precursor.

Figure 1: High-level retrosynthetic analysis for the target molecule.

Strategy 1: [2+2] Cycloaddition of a Vinyl Carbamate and Ketene

The [2+2] cycloaddition is a powerful reaction for the synthesis of four-membered rings.[2][3] This strategy offers a highly convergent route by combining a Boc-protected vinylamine equivalent with a ketene, directly assembling the target's core structure.

Core Principle & Starting Materials

The reaction involves the cycloaddition of tert-butyl N-vinylcarbamate with a ketene, which is typically generated in situ to avoid its propensity to dimerize.

-

Nitrogen-Containing Component: tert-Butyl N-vinylcarbamate . This starting material provides the C3 and C4 carbons of the cyclobutanone ring and, crucially, installs the Boc-protected amine at the correct position. It can be synthesized from vinyl acetate and tert-butyl carbamate via a transvinylation reaction.

-

Carbonyl Component: Ketene (H₂C=C=O) . Generated in situ from a stable precursor. The most common laboratory method involves the dehydrochlorination of acetyl chloride using a non-nucleophilic tertiary amine base such as triethylamine (Et₃N) .

Mechanism and Causality

The reaction proceeds through a concerted or stepwise pathway where the π-systems of the alkene and the ketene interact to form two new sigma bonds, yielding the cyclobutanone ring. The use of an in situ generation method for the ketene is critical; by maintaining a low, steady-state concentration of the highly reactive ketene, the desired cycloaddition is favored over the competing dimerization pathway.

Figure 2: Workflow for the [2+2] cycloaddition synthesis route.

Experimental Protocol

Objective: To synthesize this compound via [2+2] cycloaddition.

Materials:

-

tert-Butyl N-vinylcarbamate

-

Acetyl chloride

-

Triethylamine (freshly distilled)

-

Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet is charged with tert-butyl N-vinylcarbamate dissolved in the anhydrous solvent.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of acetyl chloride and triethylamine in the same anhydrous solvent is prepared separately and loaded into the dropping funnel. This mixture should be used promptly after preparation.

-

The acetyl chloride/triethylamine solution is added dropwise to the stirred solution of tert-butyl N-vinylcarbamate over a period of 1-2 hours, maintaining the temperature at 0 °C. The triethylamine hydrochloride salt will precipitate as a white solid.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction is monitored by TLC or LC-MS for the consumption of the vinyl carbamate.

-

Upon completion, the mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Strategy 2: Functionalization of 1,2-bis(trimethylsilyloxy)cyclobutene

This strategy employs a pre-formed cyclobutane ring, which acts as an electrophilic synthon for the cyclobutanone. The key is the controlled introduction of the Boc-protected amino group onto this scaffold.

Core Principle & Starting Materials

This method relies on the reaction of a stable cyclobutanone equivalent with a nitrogen nucleophile.[4][5]

-

Cyclobutanone Synthon: 1,2-bis(trimethylsilyloxy)cyclobutene . This compound is a stable, commercially available liquid that serves as a synthetic equivalent of cyclobutane-1,2-dione. Under acidic conditions, it hydrolyzes to form an α-hydroxycyclobutanone intermediate, which is the reactive electrophile.

-

Nitrogen Nucleophile: tert-Butyl carbamate . This provides the Boc-protected amine moiety. Other weakly nucleophilic nitrogen sources like amides and sulfonamides can also be used in this reaction, highlighting its modularity.[4][5]

-

Catalyst: An acid catalyst, such as a solution of HCl in diethyl ether , is required to promote the reaction.[5]

Mechanism and Causality

The reaction is initiated by the acid-catalyzed hydrolysis of one of the silyl enol ether groups of 1,2-bis(trimethylsilyloxy)cyclobutene. This generates a key α-trimethylsilyloxy ketone intermediate. The nitrogen atom of tert-butyl carbamate then attacks the carbonyl carbon. Subsequent elimination and tautomerization, driven by the formation of the stable ketone, lead to the final 2-aminocyclobutanone product. This method is powerful because it leverages a stable, easily handled cyclobutane precursor and allows for the introduction of the desired nitrogen functionality in a single, efficient step.

Figure 3: Workflow for the synthon functionalization route.

Experimental Protocol

Objective: To synthesize this compound from 1,2-bis(trimethylsilyloxy)cyclobutene.

Materials:

-

1,2-bis(trimethylsilyloxy)cyclobutene

-

tert-Butyl carbamate

-

1 M solution of HCl in diethyl ether

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl carbamate and 1,2-bis(trimethylsilyloxy)cyclobutene in anhydrous THF at room temperature.[5]

-

Add the 1 M solution of HCl in diethyl ether to the stirred mixture.[5]

-

Heat the reaction mixture to reflux (approximately 55-65 °C, depending on the solvent system) for 3-5 hours.[5]

-

Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

After cooling to room temperature, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography to yield the target compound.

Quantitative Data Summary and Strategic Comparison

The selection of a synthetic route depends on factors such as starting material availability, scalability, and the desired purity of the final product. The following table provides a comparative overview.

| Parameter | Strategy 1: [2+2] Cycloaddition | Strategy 2: Synthon Functionalization |

| Key Starting Materials | tert-Butyl N-vinylcarbamate, Acetyl chloride, Triethylamine | 1,2-bis(trimethylsilyloxy)cyclobutene, tert-Butyl carbamate |

| Core Transformation | C-C bond formation (Ring construction) | C-N bond formation (Functionalization) |

| Typical Reagents | Anhydrous aprotic solvent (DCM, Et₂O) | Anhydrous THF, HCl in ether |

| Reaction Conditions | 0 °C to room temperature | Room temperature to reflux |

| Advantages | - Highly convergent and direct- Builds the core scaffold in one step | - Modular; can be adapted for other N-substituents- Utilizes a stable, commercially available synthon- Generally good yields |

| Challenges/Considerations | - In situ generation of ketene requires careful control to prevent dimerization- tert-Butyl N-vinylcarbamate may need to be synthesized | - The silyl enol ether is moisture-sensitive- Requires acidic conditions which may not be compatible with all substrates |

Conclusion

The synthesis of this compound is most effectively achieved through well-established methodologies that prioritize either direct ring formation or the functionalization of a pre-built core. The [2+2] cycloaddition of tert-butyl N-vinylcarbamate and ketene offers a highly efficient and convergent pathway, directly yielding the target molecule. Alternatively, the acid-catalyzed reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with tert-butyl carbamate provides a robust and modular route that leverages a stable and versatile cyclobutanone synthon. The choice between these strategies will be guided by the specific constraints of the research or development program, including starting material cost, scalability, and equipment availability. Both pathways, however, represent reliable methods for accessing this important building block for advanced medicinal chemistry applications.

References

- Chen, Y.-S., Indurmuddam, R. R., Hong, B.-C., & Chien, S.-Y. (2025). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry.

- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024).

- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024).

- Kulinkovich-de Meijere Reaction. Organic Chemistry Portal.

- 2+2 cycloaddition Definition. Fiveable.

- Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group. (2013).

- Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry.

- Synthesis of Substituted 2‐Amino‐cyclobutanones.

Sources

- 1. A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl N-(2-oxocyclobutyl)carbamate and Its Structural Analogs for Drug Discovery

Foreword: The Cyclobutane Scaffold - A Strained Ring with Untapped Potential in Medicinal Chemistry

For the discerning researcher in drug development, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved pharmacological properties is perpetual. Among the vast arsenal of cyclic systems, the cyclobutane ring, with its inherent ring strain and distinct puckered conformation, presents a compelling, albeit underutilized, platform for innovation.[1] This guide focuses on a specific and versatile building block, tert-butyl N-(2-oxocyclobutyl)carbamate, and its structural analogs. We will delve into the synthetic rationale, detailed experimental protocols, characterization, and the untapped therapeutic potential of this class of compounds. Our aim is to provide a comprehensive resource that not only informs but also inspires the creative application of these unique structures in the design of next-generation therapeutics.

The Core Moiety: this compound

The title compound, this compound, combines two key structural features of significant interest in medicinal chemistry: the cyclobutanone ring and the tert-butoxycarbonyl (Boc)-protected amine. The cyclobutane core imparts a rigid, three-dimensional geometry that can serve as a non-planar scaffold to orient pharmacophoric groups in a precise manner, potentially enhancing binding affinity and selectivity for biological targets. The Boc-protected amine at the 2-position offers a versatile handle for further synthetic elaboration, allowing for the construction of diverse compound libraries.

Physicochemical Properties

While specific experimental data for the title compound is not extensively published, its properties can be reliably predicted based on its structural components and data from closely related analogs.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. |

| Melting Point | Estimated range: 110-125 °C |

Synthesis of this compound: A Detailed Protocol

The synthesis of α-aminocyclobutanones, including the title compound, can be efficiently achieved through the reaction of a nitrogen nucleophile with 1,2-bis(trimethylsilyloxy)cyclobutene. This method provides a direct and high-yielding route to the desired product.

Reaction Scheme:

Sources

A Technical Guide to the Commercial Availability and Application of tert-Butyl N-(2-oxocyclobutyl)carbamate